5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a prop-2-yn-1-yloxy group
Preparation Methods
The synthesis of 5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the propargyl group, resulting in the formation of the desired product .
Chemical Reactions Analysis
5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.
Scientific Research Applications
5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The prop-2-yn-1-yloxy group can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be compared with other similar compounds, such as:
3-(prop-2-yn-1-yloxy)benzaldehyde: This compound has the prop-2-yn-1-yloxy group at the meta position instead of the ortho position, resulting in different chemical properties and reactivity.
4-(prop-2-yn-1-yloxy)benzaldehyde: This compound has the prop-2-yn-1-yloxy group at the para position, which also affects its chemical behavior and applications.
Properties
CAS No. |
1087606-32-3 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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